molecular formula C6H9NO3 B023624 (S)-4-Isopropyloxazolidine-2,5-dione CAS No. 24601-74-9

(S)-4-Isopropyloxazolidine-2,5-dione

Cat. No. B023624
CAS RN: 24601-74-9
M. Wt: 143.14 g/mol
InChI Key: XNCNNYXFGGTEMT-BYPYZUCNSA-N
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Description

(S)-4-Isopropyloxazolidine-2,5-dione is a chemical compound with potential interest in various fields of chemistry and pharmacology due to its unique structural features. While the direct studies on this compound are limited, insights can be drawn from research on closely related thiazolidine and imidazolidine derivatives, which share functional groups or synthesis pathways.

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves green methods, such as ultrasound-assisted one-pot synthesis, which uses NaCl/Oxone/Na3PO4 in aqueous media. This method produces good yields in short reaction times and confirms structures through NMR, mass spectrometry, and X-ray crystallography (Thari et al., 2020).

Molecular Structure Analysis

Studies on thiazolidine-2,4-dione derivatives highlight the significance of molecular structure in determining the compound's biological activity. Structural and conformational studies, including NMR and X-ray diffraction, provide insights into the stereochemistry and molecular geometry, essential for understanding the compound's interactions and reactivity (Dios et al., 2002).

Chemical Reactions and Properties

Thiazolidine-2,4-dione and its derivatives engage in various chemical reactions, such as cycloadditions, condensations, and biocatalytic reductions. These reactions are pivotal for synthesizing novel compounds with potential pharmacological applications. For instance, biocatalytic reduction of carbon-carbon double bonds in thiazolidine-2,4-diones using red yeasts has been described, highlighting the methodology's enantioselectivity and potential for synthesizing therapeutic agents (Cantello et al., 1994).

Physical Properties Analysis

The physical properties, such as thermal stability and solubility, of thiazolidine-2,4-dione derivatives can be influenced by their molecular structure. Studies indicate high thermal stability in compounds, which is crucial for their potential therapeutic applications and handling (Prasad et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of (S)-4-Isopropyloxazolidine-2,5-dione analogs, are central to their biological efficacy. Research into the synthesis, antimicrobial activity, and structure-activity relationships of thiazolidine-2,4-dione derivatives highlights the role of substituents in enhancing antibacterial potential against specific pathogens (Paiva et al., 2018).

Scientific Research Applications

  • Hypoglycemic Agents :

    • Isoxazolidine-3,5-dione and dimethyl malonate have shown potential as hypoglycemic agents, with the 1,3-dicarbonyl structure being crucial for insulin-sensitizing activity (Shinkai et al., 1998).
    • Isoxazoline-thiazolidine-2,4-dione analogues have been found to inhibit hyperglycemia and type 2 diabetes mellitus without causing hepatic toxicity (Fettach et al., 2021).
  • Anti-Cancer Activity :

    • Novel imidazolidine derivatives have shown potential as effective anti-cancer drugs with DNA binding affinity comparable or greater than currently used drugs (Shah et al., 2013).
    • Thiazolidine-2,4-dione derivatives show promise as potential anti-cancer agents, with certain compounds demonstrating growth inhibitory activity against breast cancer cell lines (Asati & Bharti, 2018).
  • Antimicrobial Activity :

    • Some 5-arylidene-thiazolidine-2,4-dione derivatives have demonstrated antibacterial potential against S. aureus, with molecular descriptors aiding in the design of new compounds with enhanced activity (Paiva et al., 2018).
  • Therapeutic Agents for Various Diseases :

    • Thiazolidine-2,4-dione derivatives have been investigated as therapeutic agents for various diseases by targeting specific protein targets and improving binding interactions (Chadha et al., 2015).
  • Corrosion Inhibition :

    • Certain derivatives, such as 3-methyl-5,5′-diphenylimidazolidine-2,4-dione, have been effective in inhibiting mild steel corrosion in HCl solution, acting as a mixed inhibitor by adsorbing at the steel surface (Elbarki et al., 2020).
  • Antidepressant and Anxiolytic Agents :

    • Certain compounds, like compound 22, have shown potential as antidepressant and anxiolytic agents, with more pronounced effects than traditional drugs like imipramine (Czopek et al., 2010).
  • Enzyme Inhibition :

    • Hydroxyl group-containing compounds have been effective in inhibiting human carbonic anhydrase II, a potential target for other unassayed isoforms (Arslan et al., 2015).

Safety And Hazards

This involves understanding the potential risks associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas where further research could be beneficial. It could include potential applications of the compound, or ways to improve its synthesis or properties.


properties

IUPAC Name

(4S)-4-propan-2-yl-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3(2)4-5(8)10-6(9)7-4/h3-4H,1-2H3,(H,7,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCNNYXFGGTEMT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432488
Record name (4S)-4-(Propan-2-yl)-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Isopropyloxazolidine-2,5-dione

CAS RN

24601-74-9
Record name (4S)-4-(Propan-2-yl)-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AN Matralis, D Xanthopoulos, G Huot… - Bioorganic & Medicinal …, 2018 - Elsevier
Lamin A contributes to the structure of nuclei in all mammalian cells and plays an important role in cell division and migration. Mature lamin A is derived from a farnesylated precursor …
Number of citations: 16 www.sciencedirect.com
T Sugimoto, T Kuwahara, F Liang, H Wang… - ACS omega, 2022 - ACS Publications
Amino acid N-carboxyanhydrides (NCAs) are conventionally synthesized from α-amino acids and phosgene. The present study reports in situ photo-on-demand phosgenation reactions …
Number of citations: 3 pubs.acs.org

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